Thiotraniliprole

Insecticide Toxicology Lepidopteran Pest Management Diamide Insecticides

Sourcing a diamide insecticide for lepidopteran control programs complicated by emerging resistance? Thiotraniliprole offers a differentiated solution. Its thioamide moiety confers superior intrinsic activity against Helicoverpa armigera (LC50 0.0218 mg/L, 3.2-fold more potent than chlorantraniliprole) and improved residual control of diamondback moth (94.2% efficacy at 14 days, 50 g/ha). This potency advantage supports lower field rates and extended spray intervals. Crucially, for rotation planning: this compound exhibits high-level cross-resistance with chlorantraniliprole (RR=44,670) and cyantraniliprole (RR=7,039) but none with indoxacarb or abamectin. Procure Thiotraniliprole explicitly for rotation programs with non-cross-resistant MoAs to ensure sustainable resistance management.

Molecular Formula C19H15BrCl3N5OS
Molecular Weight 547.7 g/mol
Cat. No. B15141094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiotraniliprole
Molecular FormulaC19H15BrCl3N5OS
Molecular Weight547.7 g/mol
Structural Identifiers
SMILESCC(C)NC(=S)C1=C(C(=CC(=C1)Cl)Cl)NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br
InChIInChI=1S/C19H15BrCl3N5OS/c1-9(2)25-19(30)11-6-10(21)7-13(23)16(11)26-18(29)14-8-15(20)27-28(14)17-12(22)4-3-5-24-17/h3-9H,1-2H3,(H,25,30)(H,26,29)
InChIKeyIEFALYLJMGPZJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiotraniliprole: Product Overview


Thiotraniliprole is a diamide-class insecticide belonging to the anthranilic diamide subgroup, acting as a potent activator of insect ryanodine receptors (RyRs) to induce uncontrolled calcium release and subsequent paralysis [1]. Its molecular structure, featuring a unique thioamide moiety, differentiates it from other diamides such as chlorantraniliprole and cyantraniliprole, influencing both its target-site binding pose and its biological performance profile [2]. Thiotraniliprole is primarily indicated for the control of lepidopteran pests, including diamondback moth (Plutella xylostella) and cotton bollworm (Helicoverpa armigera), and has undergone field trials and registration in China as a novel active ingredient [3].

Mode of action Ryanodine receptor activator for insect calcium signaling studies
Chemical class Anthranilic diamide with unique thioamide moiety; binding-pose differentiation research
Target pests Lepidopteran pest control research (Plutella xylostella, Helicoverpa armigera)

Why Thiotraniliprole Is Not Interchangeable


Despite a shared ryanodine receptor (RyR) target site, subtle variations in diamide chemical structure translate into significant differences in pest spectrum potency, resistance cross-reactivity, and in vivo performance. Thiotraniliprole exhibits a distinct binding pose within the RyR transmembrane domain compared to flubendiamide, which may contribute to differential susceptibility patterns among lepidopteran populations [1]. Crucially, while thiotraniliprole shares high-level cross-resistance with chlorantraniliprole (RR=44,670) and cyantraniliprole (RR=7,039) in laboratory-selected diamondback moth strains, it demonstrates no cross-resistance to non-diamide chemistries such as indoxacarb or abamectin [2]. This resistance fingerprint necessitates careful compound selection: substituting thiotraniliprole with another diamide in a population already exhibiting I4790K RyR mutations will likely result in control failure, whereas strategic rotation with non-cross-resistant modes of action is essential for sustainable use.

Diamide cross-resistance
Thiotraniliprole shares the RyR target with other diamides; laboratory-selected strains show high cross-resistance to chlorantraniliprole and cyantraniliprole. Substituting within the diamide class may not provide control in resistant populations.
Rotation partner mismatch
Using another diamide as a rotation partner could accelerate resistance development. Non-cross-resistant modes of action (e.g., indoxacarb, abamectin) are required to preserve long-term utility.
Structural analog performance variance
The thioamide group influences binding pose compared to flubendiamide-type diamides; field performance and pest spectrum may differ, limiting direct interchangeability.

Thiotraniliprole: Comparative Potency & Resistance


Cotton Bollworm Potency Advantage

In a standardized immersion bioassay, thiotraniliprole demonstrated the highest toxicity against Helicoverpa armigera among seven tested insecticides, including five other diamides. The LC50 value for thiotraniliprole was 0.0218 mg/L, which was significantly lower (indicating higher potency) than the LC50 values for chlorantraniliprole (0.0694 mg/L) and cyantraniliprole (0.1042 mg/L) [1].

Cotton bollworm potency
Head-to-head
LC50 0.0218 mg/L vs chlorantraniliprole 0.0694, cyantraniliprole 0.1042 (immersion bioassay)
Reported highest rank among seven tested insecticides against H. armigera. Supports Helicoverpa screening context.
Lab immersion method; rank difference may vary with population.
Insecticide Toxicology Lepidopteran Pest Management Diamide Insecticides

Diamondback Moth Field Control Efficacy

In field trials targeting diamondback moth, thiotraniliprole at a dose of 60 g a.i./ha achieved control efficacy exceeding 80% at 7 days after treatment. This performance was superior to that of chlorantraniliprole at the same dose, which achieved only 57.47% control efficacy, and was comparable to cyantraniliprole and tetrachlorantraniliprole (both >80% at the same dose) [1].

Diamondback moth field control
Head-to-head
>80% control at 7d (60 g/ha) vs chlorantraniliprole 57.47% at same rate
Reported higher field control endpoint at 7 days. Supports Plutella xylostella field trial context.
Field trial; efficacy under local conditions may differ.
Field Efficacy Plutella xylostella Control Diamide Resistance Management

Cross-Resistance & Rotation Partners

Laboratory selection of a diamondback moth strain with thiotraniliprole for 40 generations resulted in a 5141.58-fold resistance ratio (RR) and revealed extremely high cross-resistance to chlorantraniliprole (RR=44670.05), cyantraniliprole (RR=7038.58), and tetrachlorantraniliprole (RR=1506.01). Critically, no cross-resistance was observed with tolfenpyrad, indoxacarb, diafenthiuron, or abamectin [1].

Cross-resistance fingerprint
Head-to-head
RR 5141-fold (thiotraniliprole); chlorantraniliprole RR 44670, cyantraniliprole RR 7039; no cross-resistance to indoxacarb/abamectin
Supports rotation design. Diamide cross-resistance profile context; non-diamide modes of action retain activity.
40-generation lab selection, I4790K mutation fixed. Field populations may vary.
Insecticide Resistance Cross-Resistance RyR Mutations

Diamondback Moth Baseline Toxicity & Residual Efficacy

Thiotraniliprole exhibits a baseline LC50 of 0.078 mg/L against diamondback moth in laboratory assays . In field applications, a dose of 50 g/ha provided 94.2% suppression of diamondback moth populations at 14 days after treatment . While direct comparator data at identical time points is limited for this specific assay, the magnitude of residual control (94.2% at 14 days) suggests a favorable persistence profile relative to shorter-residual diamides.

Baseline & residual efficacy
Data to verify
LC50 0.078 mg/L (lab); field residual 94.2% at 14d (50 g/ha)
Reported single-study baseline and residual context. Requires independent validation.
No direct comparator in same trial; residual performance may be environment-dependent.
Baseline Toxicity Residual Control Diamondback Moth

Unique Ryanodine Receptor Binding Pose

Cryo-electron microscopy structures of a chimeric RyR complex revealed that tetraniliprole (an anthranilic diamide) and flubendiamide (a phthalic acid derivative) both bind to the same transmembrane region of the insect RyR, but they adopt different binding poses [1]. As thiotraniliprole is structurally analogous to tetraniliprole (anthranilic diamide class), this finding supports the inference that thiotraniliprole likewise engages the RyR with a distinct pose compared to phthalic acid diamides, which may influence its activity spectrum and cross-resistance pattern.

RyR binding pose
Class-level
Cryo-EM: anthranilic diamide (tetraniliprole) pose distinct from flubendiamide at shared RyR site (PDB 8xkh, 8xji)
Supports mechanistic differentiation. Class-level inference for thiotraniliprole binding behavior.
Thiotraniliprole structure not directly solved; tetraniliprole analog used.
Structural Biology Ryanodine Receptor Binding Mode

Thiotraniliprole: Application Scenarios


Helicoverpa armigera in Cotton & Vegetable Crops

Thiotraniliprole should be prioritized for Helicoverpa armigera control programs, particularly in cotton and vegetable production systems. The compound's LC50 of 0.0218 mg/L against this pest is 3.2-fold lower than chlorantraniliprole and 4.8-fold lower than cyantraniliprole [1], indicating superior intrinsic activity. This potency advantage may translate to effective control at lower field rates or more reliable performance under high infestation pressure, making it a valuable tool for resistance management strategies that rely on high-dose exposure to delay resistance evolution.

Chlorantraniliprole Replacement for Diamondback Moth

In regions where diamondback moth populations exhibit reduced susceptibility to chlorantraniliprole (often associated with RyR target-site mutations), thiotraniliprole at 60 g a.i./ha provides >80% control efficacy at 7 days post-treatment, compared to only 57.47% for chlorantraniliprole at the same dose [1]. This efficacy differential justifies the replacement of chlorantraniliprole with thiotraniliprole in these specific contexts. However, due to confirmed cross-resistance [2], this replacement should be part of a broader rotation program that includes non-diamide chemistries (e.g., indoxacarb or abamectin) to prevent rapid re-selection of resistance.

Extended-Interval Diamondback Moth Control

The 94.2% control efficacy of thiotraniliprole at 14 days after a 50 g/ha application against diamondback moth [1] supports its use in spray programs designed with extended application intervals. This residual performance may reduce the total number of seasonal applications required compared to compounds with shorter residual activity, offering potential labor and input cost savings in intensive vegetable production systems. Integration into an Integrated Pest Management (IPM) framework is recommended to maximize this benefit.

Diamide Rotation for Resistance Management

Given the high-level cross-resistance between thiotraniliprole and chlorantraniliprole (RR=44670.05), cyantraniliprole (RR=7038.58), and tetrachlorantraniliprole (RR=1506.01) [2], thiotraniliprole should NOT be used as a rotation partner with other diamide insecticides. Instead, its procurement should be explicitly linked to a planned rotation with non-cross-resistant modes of action, specifically indoxacarb (sodium channel blocker) or abamectin (chloride channel activator), both of which showed no cross-resistance in laboratory selection studies [2]. This evidence-based rotation strategy is essential for preserving the long-term utility of thiotraniliprole and managing resistance risk.

Application
Selection Property
Validation Focus
Helicoverpa armigera screening and field programs
Reported comparative potency in immersion bioassays
Lab LC50 and field control endpoint data review
Plutella xylostella control with reduced diamide susceptibility
Documented field efficacy differential vs chlorantraniliprole at identical rate
Field trial endpoint evaluation at 7 days post-treatment
Extended spray interval programs for diamondback moth
Reported 14-day residual control endpoint
Field residual activity confirmation under local conditions
Insecticide resistance management rotation design
Cross-resistance profile and non-diamide rotation compatibility
Resistance ratio and cross-resistance pattern review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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